molecular formula C15H15N3O2S2 B222406 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide

4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide

Cat. No. B222406
M. Wt: 333.4 g/mol
InChI Key: PUXIPHLUCCBSSV-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DTC or DTCM-T and has a molecular formula of C16H15N3O2S2.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide is not well understood. However, it is believed that the compound acts as a p-type semiconductor by accepting electrons from the adjacent n-type semiconductor. This results in the formation of a p-n junction, which is essential for the functioning of electronic devices.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide. However, studies have shown that the compound is non-toxic and does not have any significant adverse effects on human health.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide in lab experiments is its high stability and reproducibility. The compound is also readily available and relatively inexpensive. However, one of the limitations of using DTCM-T is its limited solubility in common solvents, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for research on 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide. One of the most significant areas of research is the development of new methods for synthesizing the compound. Researchers are also exploring the use of DTCM-T in other electronic devices, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). Additionally, there is potential for the use of DTCM-T in the development of new materials for energy storage and conversion.

Synthesis Methods

The synthesis of 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with thionyl chloride to form 4,5-dimethylthiophene-3-carbonyl chloride. The resulting compound is then reacted with phenyl isocyanate to form 4,5-dimethyl-2-{[(phenylcarbonyl)amino]thiophene-3-carbonyl} isocyanate. This compound is then reacted with thiourea to form 4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide.

Scientific Research Applications

4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic electronics. DTCM-T has been used as a p-type semiconductor in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). DTCM-T has also been used as a hole transport material in perovskite solar cells.

properties

Product Name

4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide

Molecular Formula

C15H15N3O2S2

Molecular Weight

333.4 g/mol

IUPAC Name

2-(benzoylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C15H15N3O2S2/c1-8-9(2)22-14(11(8)12(16)19)18-15(21)17-13(20)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,16,19)(H2,17,18,20,21)

InChI Key

PUXIPHLUCCBSSV-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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